Trichloro(2-chlorophenyl)silane Trichloro(2-chlorophenyl)silane
Brand Name: Vulcanchem
CAS No.: 26571-79-9
VCID: VC15934601
InChI: InChI=1S/C6H4Cl4Si/c7-5-3-1-2-4-6(5)11(8,9)10/h1-4H
SMILES:
Molecular Formula: C6H4Cl4Si
Molecular Weight: 246.0 g/mol

Trichloro(2-chlorophenyl)silane

CAS No.: 26571-79-9

Cat. No.: VC15934601

Molecular Formula: C6H4Cl4Si

Molecular Weight: 246.0 g/mol

* For research use only. Not for human or veterinary use.

Trichloro(2-chlorophenyl)silane - 26571-79-9

Specification

CAS No. 26571-79-9
Molecular Formula C6H4Cl4Si
Molecular Weight 246.0 g/mol
IUPAC Name trichloro-(2-chlorophenyl)silane
Standard InChI InChI=1S/C6H4Cl4Si/c7-5-3-1-2-4-6(5)11(8,9)10/h1-4H
Standard InChI Key NYQDBZQWFXNBRZ-UHFFFAOYSA-N
Canonical SMILES C1=CC=C(C(=C1)[Si](Cl)(Cl)Cl)Cl
Boiling Point 230 °C
Colorform Colorless to pale-yellow liquid
Flash Point 255 °F (Cleveland open cup)

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

Trichloro(2-chlorophenyl)silane features a tetrahedral silicon center bonded to three chlorine atoms and a 2-chlorophenyl group. The chlorine substituents at both the aromatic ring and silicon atom create a highly polarized Si–Cl bond (Si–Cl\text{Si–Cl}), rendering the compound moisture-sensitive and reactive toward nucleophiles . X-ray crystallographic data, though unavailable in public literature, predict a bond angle of ~109.5° around silicon, consistent with sp³ hybridization.

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC6H4Cl4Si\text{C}_6\text{H}_4\text{Cl}_4\text{Si}
Molecular Weight245.993 g/mol
Exact Mass243.884 Da
LogP (Octanol-Water)3.202
HS Code2931900090

The elevated LogP value indicates significant hydrophobicity, aligning with its utility in water-repellent coatings .

Synthetic Methodologies

Historical Synthesis Routes

Early preparations, as documented in Zhurnal Obshchei Khimii (1959), involved reacting 2-chlorophenyllithium with silicon tetrachloride (SiCl4\text{SiCl}_4) in diethyl ether at −78°C . This method yielded ~45% product, with byproducts including disiloxanes and unreacted starting materials. General Electric’s 1952 patent (US2598436) improved yields to 68% by employing aluminum chloride (AlCl3\text{AlCl}_3) as a Lewis acid catalyst under reflux conditions .

Modern Catalytic Approaches

While no recent patents directly target Trichloro(2-chlorophenyl)silane, advances in hydrosilylation catalysis inform potential optimizations. Rhodium(I) complexes, such as [RhCl(dppbz)2][ \text{RhCl(dppbz)}_2 ], enhance regioselectivity in analogous trichlorosilane reactions . For example, the hydrosilylation of allyl chloride with HSiCl3\text{HSiCl}_3 using Rh catalysts achieves 76% yield under mild conditions , suggesting adaptability to aryl chloride substrates.

Critical Catalyst Parameters:

  • Temperature: 65–75°C minimizes side reactions like disproportionation .

  • Molar Ratios: A SiCl3\text{SiCl}_3:aryl chloride ratio of 1:1.1–1.5 balances conversion and cost .

  • Catalyst Loading: 10410^{-4}10610^{-6} mol% Pt or Rh ensures economic viability .

Industrial Applications and Derivatives

Surface Modification Agents

Future Research Directions

Catalytic System Optimization

Replacing Pt with earth-abundant metals (e.g., Fe or Ni) could align synthesis with green chemistry principles. The success of Rh catalysts in allyl chloride hydrosilylation warrants testing on aryl chlorides.

Application in Microelectronics

The compound’s potential as a dielectric layer precursor remains unexplored. Comparative studies with phenyltrichlorosilane’s dielectric constant (~2.7) could justify R&D investments.

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